2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A 65317 is a selective renin inhibitor that causes a blockade of the renin-angiotensin system.
Scientific Research Applications
Chemical Synthesis and Structural Properties
The specified compound, given its complex structure, may be involved in various synthetic and structural studies. For example, research by Sergievskii et al. (2002) explored reactions involving complex molecules with structures involving benzyl, imidazolyl, and oxazolidinyl groups, similar to the specified compound. These reactions led to the formation of various novel compounds, demonstrating the utility of such structures in synthetic organic chemistry Sergievskii et al., 2002.
Spectroscopic Characterization
In a study by Ünver et al. (2009), compounds with benzyl and imidazolyl groups were synthesized and characterized using spectroscopic techniques. This research highlights the importance of such compounds in developing new materials and understanding their properties through various spectroscopic methods Ünver et al., 2009.
Applications in Medicinal Chemistry
While direct information on the specific compound was not found, similar compounds have been investigated in medicinal chemistry. For instance, Kalsi et al. (1990) studied compounds with imidazolone structures for their anti-inflammatory properties. This suggests potential pharmaceutical applications for compounds with similar structures Kalsi et al., 1990.
Crystallography Studies
Crystallographic studies, such as those by Li et al. (2015), often involve complex organic molecules. These studies can provide detailed insights into the molecular and crystal structures of compounds with benzyl, imidazolyl, and oxazolidinyl moieties, which are crucial for understanding their chemical behavior and potential applications Li et al., 2015.
properties
CAS RN |
122224-84-4 |
---|---|
Product Name |
2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide |
Molecular Formula |
C38H58N6O9 |
Molecular Weight |
742.9 g/mol |
IUPAC Name |
2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide |
InChI |
InChI=1S/C38H58N6O9/c1-4-44-24-33(53-38(44)49)35(46)31(20-28-13-9-6-10-14-28)41-37(48)32(22-30-23-39-25-40-30)42-36(47)29(19-27-11-7-5-8-12-27)21-34(45)43(2)15-16-51-26-52-18-17-50-3/h5,7-8,11-12,23,25,28-29,31-33,35,46H,4,6,9-10,13-22,24,26H2,1-3H3,(H,39,40)(H,41,48)(H,42,47) |
InChI Key |
JZRFAIHFMIECQR-JAUPOCBBSA-N |
Isomeric SMILES |
CCN1C[C@H](OC1=O)[C@@H]([C@H](CC2CCCCC2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CC=CC=C4)CC(=O)N(C)CCOCOCCOC)O |
SMILES |
CCN1CC(OC1=O)C(C(CC2CCCCC2)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)CC(=O)N(C)CCOCOCCOC)O |
Canonical SMILES |
CCN1CC(OC1=O)C(C(CC2CCCCC2)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=CC=C4)CC(=O)N(C)CCOCOCCOC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-benzyl-3-((2-methoxyethoxymethoxyethyl)methylaminocarbonyl)propionyl-L-histidine-3-ethyl-5-(1'-hydroxy-2'-amino-3'-cyclohexylpropyl)oxazolidin-2-one amide A 65317 A-65317 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.